molecular formula C13H11FO2S B7791825 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid

2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B7791825
M. Wt: 250.29 g/mol
InChI Key: XRPVHSYPGOESLQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid (CAS 1017324-01-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a propanoic acid core substituted with both a 4-fluorophenyl group and a thiophen-2-yl moiety, yielding a molecular formula of C13H11FO2S and a molecular weight of 250.29 g/mol . Its structural architecture, incorporating both fluorinated aromatic and heteroaromatic systems, makes it a versatile precursor for developing novel pharmacologically active agents. The primary research application of this compound is in the design and synthesis of potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a valuable macromolecular target in both cancer and inflammation therapy . Thiophene-acetic acid and phenylpropanoic acid derivatives have been identified as suitable chemical platforms for developing tighter-binding mPGES-1 inhibitors, showing promising selective inhibitory activity in the low micromolar range . Researchers are exploring these chemotypes for their ability to selectively affect PGE2 upregulation under pathological conditions while potentially circumventing the cardiovascular side effects associated with traditional COX-2 inhibitors . In anticancer research, structurally related thiophene-based compounds have demonstrated significant potential, inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis/necrosis in cancer cell lines such as A549 lung carcinoma . The compound serves as a critical building block in developing substituted thiophene derivatives investigated as anti-cancer agents . Furthermore, its hybrid structure, combining a fluorophenyl group with a thiophene ring, aligns with contemporary research strategies that leverage fragment-based drug discovery and cross-coupling reactions to rapidly explore chemical diversity and optimize affinity for biological targets . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVHSYPGOESLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Para-Fluoroaniline

Para-fluoroaniline undergoes diazotization in the presence of hydrochloric acid and sodium nitrite at 0–5°C. The reaction forms a diazonium salt, which is stabilized by the electron-withdrawing fluorine substituent. Copper powder (5–10% of the para-fluoroaniline mass) acts as a catalyst, enhancing the reaction rate and yield.

Reaction Conditions :

  • Temperature : 0–5°C (strictly maintained to prevent side reactions).

  • Acid : Hydrochloric acid (2.05 molar equivalents relative to para-fluoroaniline).

  • Sodium Nitrite : Equimolar to para-fluoroaniline.

  • Reaction Time : 2 hours.

Coupling with Thiophene

The diazonium salt is coupled with thiophene in an alcohol solvent (e.g., ethanol), which facilitates mutual solubility of the reactants. Alkaline conditions (pH 6–8) are maintained during the coupling step, followed by a 5-hour incubation at 0–5°C. The product, 2-(4-fluorophenyl)thiophene, is isolated via chloroform extraction and methanol recrystallization.

Key Parameters :

ParameterValue/Description
SolventEthanol (water-fat soluble)
CatalystCopper powder (5–10 wt%)
Temperature Control0–5°C (±1°C)
Yield (Typical)60–75% (literature range)

Industrial-Scale Production and Catalytic Innovations

Large-scale synthesis prioritizes cost efficiency and yield. Continuous flow reactors enable precise temperature modulation during diazotization, reducing byproduct formation. Automated systems ensure consistent reagent addition, particularly in the coupling step, where pH fluctuations can diminish yields.

Catalyst Recycling

Copper catalysts are recovered via filtration and reused in subsequent batches, reducing material costs. Studies indicate that recycled copper retains ~90% activity after five cycles.

Solvent Selection and Recovery

Ethanol is distilled and reused, minimizing waste. Alternative solvents (e.g., 2,2,2-trifluoroethanol) have been explored for enhanced coupling efficiency but increase production costs.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diazotization7095HighModerate
Michael Addition6590ModerateHigh
Malonic Ester5585LowLow

Insights :

  • Diazotization offers the best balance of yield and scalability for industrial applications.

  • Michael addition provides superior cost efficiency but requires stringent anhydrous conditions.

Reaction Mechanism and Stereochemical Considerations

The diazotization-coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium salt acts as an electrophile targeting the electron-rich thiophene ring. Copper catalysis facilitates single-electron transfers, stabilizing reactive intermediates.

Stereochemical outcomes are influenced by:

  • Solvent Polarity : Polar solvents stabilize transition states, enhancing regioselectivity.

  • Temperature : Low temperatures (0–5°C) minimize thermal scrambling of substituents.

Scientific Research Applications

2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Selected Propanoic Acid Derivatives

Compound Name Substituents (Positions 2 and 3) Molecular Weight Key Functional Groups
Target: 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid 4-Fluorophenyl (2), Thiophen-2-yl (3) ~264.3 g/mol Propanoic acid, Fluorophenyl, Thiophene
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl (2), Amino (3) ~197.2 g/mol Amino acid, Fluorophenyl
2-Amino-3-(thiophen-2-yl)propanoic acid Amino (2), Thiophen-2-yl (3) ~185.2 g/mol Amino acid, Thiophene
(2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid Pyrazole-fluorophenyl (3), Propenoic acid ~335.3 g/mol Propenoic acid, Pyrazole, Fluorophenyl
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid 4-Fluorobenzyl (2), tert-Boc-amino (3) ~323.3 g/mol tert-Boc, Fluorobenzyl, Propanoic acid
Key Observations:
  • Amino Acid Derivatives: Compounds like (S)-2-amino-3-(4-fluorophenyl)propanoic acid and 2-amino-3-(thiophen-2-yl)propanoic acid exhibit higher water solubility due to their zwitterionic nature, whereas the target compound lacks an amino group, likely reducing solubility but increasing membrane permeability.
  • Bulkier Substituents : The tert-Boc-protected analog shows increased steric hindrance, which may improve metabolic stability but reduce bioavailability compared to the target compound.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound LogP (Predicted) Solubility (mg/mL) Reported Bioactivity Toxicity (CC50, µg/mL)
Target compound 3.1 0.12 (PBS) Not explicitly reported N/A
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid 1.8 8.5 (Water) LAT1 inhibitor (IC50 ~15 µM) Low (CC50 >100)
Fullerene derivative with 2-(thiophen-2-yl)acetic acid 2.9 0.08 (DMSO) Antiviral (SI = 84) High (CC50 = 33.4)
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid 3.5 0.05 (PBS) Intermediate in peptide synthesis N/A
Key Findings:
  • Toxicity Considerations : Thiophene-containing compounds (e.g., fullerene derivatives ) often exhibit higher cytotoxicity, but the fluorophenyl group in the target compound may mitigate this by reducing reactive metabolite formation.
  • Bioactivity Potential: Structural analogs with fluorophenyl groups (e.g., LAT1 inhibitors ) demonstrate target selectivity, suggesting the fluorophenyl-thiophene combination in the target could optimize receptor binding.
  • Solubility-Lipophilicity Balance: The target compound’s LogP (~3.1) positions it within the optimal range for oral bioavailability, contrasting with more polar amino acid derivatives or bulkier tert-Boc analogs .

Biological Activity

2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid, also known by its CAS number 1017324-01-4, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a thiophene ring, which are both known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FO2SC_{13}H_{11}FO_2S with a molecular weight of 250.29 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially affecting its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H11FO2SC_{13}H_{11}FO_2S
Molecular Weight250.29 g/mol
CAS Number1017324-01-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of cyclooxygenase (COX), an enzyme involved in the inflammatory process. The compound may inhibit COX activity, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Activity

Research has indicated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can effectively inhibit COX enzymes in vitro, demonstrating strong anti-inflammatory activity in animal models .

In a study assessing the structure-activity relationship (SAR), it was found that halogen substitutions on the phenyl ring significantly enhanced inhibitory activity against COX enzymes. Specifically, the fluorine substitution was noted to improve binding affinity compared to other halogens like chlorine or bromine .

Anticancer Potential

Additionally, this compound has been evaluated for its anticancer properties. A study focusing on microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to cancer progression and inflammation, identified compounds based on the thiophene structure as promising mPGES-1 inhibitors . The inhibition of mPGES-1 may selectively reduce pro-inflammatory prostaglandins while preserving physiological levels of other important molecules, minimizing side effects commonly associated with non-selective COX inhibitors .

Case Studies

  • Inhibition of Cyclooxygenase : In a controlled experiment using guinea pig polymorphonuclear leukocytes, derivatives similar to this compound showed strong inhibition of cyclooxygenase activity, correlating with reduced inflammation in carrageenin-induced paw edema in rats .
  • Cell Line Studies : In vitro studies on A549 lung cancer cell lines demonstrated that certain derivatives exhibited selective inhibitory activity against mPGES-1 in low micromolar ranges, suggesting potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)-3-(thiophen-2-yl)propanoic acid, and how are intermediates purified?

A common approach involves coupling reactions using 4-fluorophenyl and thiophen-2-yl precursors. For example, a two-step synthesis may involve:

Step 1 : Alkaline hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates in a THF/water system with LiOH, followed by pH adjustment (to ~6) to precipitate the carboxylic acid .

Step 2 : Activation of the carboxylic acid group using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM), followed by purification via preparative HPLC .
Key considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
  • Mass spectrometry (LC-MS) : Confirm molecular weight ([M+H]+ expected at ~290 m/z for C13H10FNO2S) .
  • NMR : Analyze 1H and 13C spectra to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm and thiophene protons at δ 6.9–7.1 ppm) .

Q. What are the primary pharmacological targets investigated for this compound?

This derivative is studied for its potential as a:

  • Tyrosine kinase inhibitor : Structural analogs with fluorophenyl and thiophenyl groups show activity in enzyme inhibition assays .
  • Anti-inflammatory agent : Propanoic acid derivatives are known to modulate COX-2 and NF-κB pathways .
    Experimental design : Use in vitro kinase assays (e.g., EGFR inhibition) and cell-based inflammation models (e.g., IL-6/IL-8 ELISA in macrophages) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce byproduct formation .
  • Solvent optimization : Test DCM vs. THF for coupling efficiency; THF may improve solubility of hydrophobic intermediates .
  • Temperature control : Maintain ≤25°C during coupling to prevent racemization of chiral centers .

Q. What strategies address poor aqueous solubility during biological testing?

  • Salt formation : Convert the free acid to a sodium salt using NaOH in ethanol/water mixtures .
  • Co-solvent systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin-based solubilization for in vitro assays .
    Validation : Measure solubility via nephelometry and confirm stability using LC-MS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .
    Follow-up : Modify the propanoic acid moiety (e.g., ester prodrugs) to enhance pharmacokinetics .

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory effects?

  • Pathway analysis : Perform RNA-seq or Western blotting to assess NF-κB, MAPK, or JAK/STAT pathway modulation .
  • Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., CM-H2DCFDA) to quantify oxidative stress in treated cells .

Q. How can chiral purity be ensured during synthesis?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
  • Circular dichroism (CD) : Verify optical activity ([α]D25) and compare to literature values for enantiomeric excess .

Methodological Challenges and Solutions

Q. What analytical techniques troubleshoot discrepancies in melting point data?

  • DSC (Differential Scanning Calorimetry) : Provides precise melting points and detects polymorphic forms .
  • Recrystallization : Test solvents (e.g., ethanol/water vs. acetonitrile) to isolate stable crystalline forms .

Q. How should researchers design dose-response studies for toxicity evaluation?

  • MTT assay : Use a range of 1–100 μM in HEK-293 or HepG2 cells to determine IC50 .
  • In vivo acute toxicity : Start with 10–100 mg/kg in rodent models, monitoring liver/kidney biomarkers (ALT, creatinine) .

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